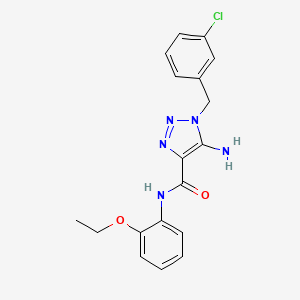
5-amino-1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 5-amino-1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival, such as cyclin-dependent kinases and Akt. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-amino-1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to exhibit potent anti-cancer activity in vitro and in vivo. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine. Additionally, it has been found to exhibit anti-inflammatory activity, as it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-amino-1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research on 5-amino-1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. One direction is to further elucidate its mechanism of action, which will help to optimize its therapeutic potential. Another direction is to investigate its potential applications in the treatment of Alzheimer's disease and other neurological disorders. Additionally, it may be worthwhile to explore the synthesis of new derivatives of this compound with improved anti-cancer and anti-inflammatory activity.
Méthodes De Synthèse
The synthesis of 5-amino-1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-chlorobenzyl chloride with 2-ethoxyaniline to form 3-chlorobenzyl-2-ethoxyaniline. This intermediate is then reacted with sodium azide and copper (I) iodide to form 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole. Finally, this compound is reacted with ethyl chloroformate to form the desired 5-amino-1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide.
Applications De Recherche Scientifique
5-amino-1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and liver cancer. It has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.
Propriétés
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]-N-(2-ethoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-2-26-15-9-4-3-8-14(15)21-18(25)16-17(20)24(23-22-16)11-12-6-5-7-13(19)10-12/h3-10H,2,11,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHHXHXNSFCLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

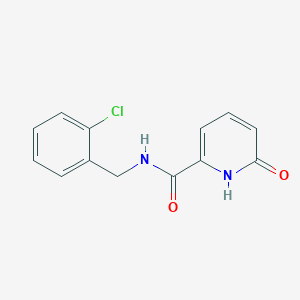
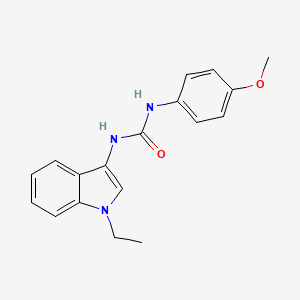
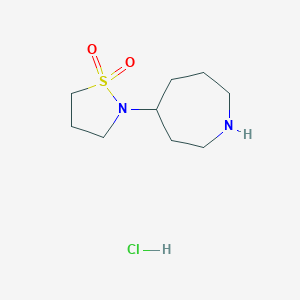

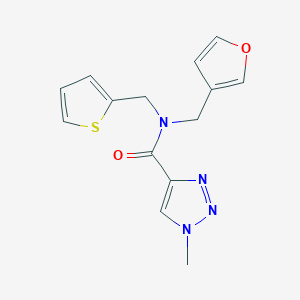
![7-(4-ethoxy-3-methoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2853717.png)

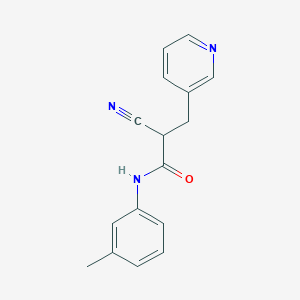
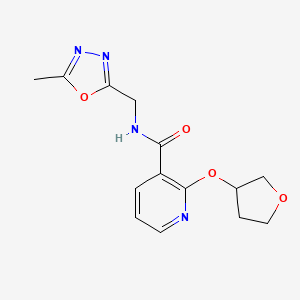
![2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine](/img/structure/B2853724.png)
![7-(3-fluorophenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2853725.png)
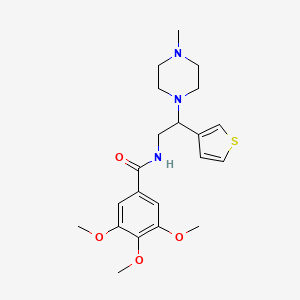
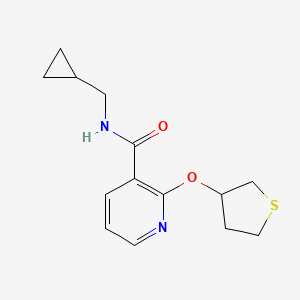
![N-(2-ethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2853730.png)